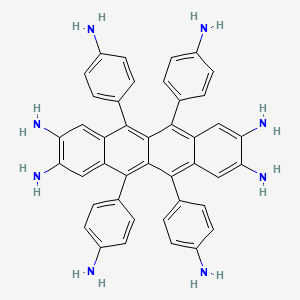![molecular formula C30H24OSn B14193344 [([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane CAS No. 840528-68-9](/img/structure/B14193344.png)
[([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
([1,1’-Biphenyl]-4-yl)oxystannane is an organotin compound characterized by the presence of a biphenyl group and three phenyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)oxystannane typically involves the reaction of triphenyltin chloride with a biphenyl derivative under specific conditions. One common method is the reaction of triphenyltin chloride with 4-hydroxybiphenyl in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-4-yl)oxystannane may involve large-scale batch or continuous processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. The product is typically purified by recrystallization or column chromatography.
化学反応の分析
Types of Reactions::
- Oxidation: ([1,1’-Biphenyl]-4-yl)oxystannane can undergo oxidation reactions, leading to the formation of tin oxides and other oxidized derivatives.
- Reduction: Reduction reactions can convert the tin center to a lower oxidation state, potentially forming tin hydrides or other reduced species.
- Substitution: The compound can participate in substitution reactions where one or more phenyl groups are replaced by other substituents. This can be achieved using various reagents such as halogens or organometallic compounds.
- Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
- Substitution: Halogenating agents like bromine or iodine, and organometallic reagents like Grignard reagents, are commonly employed.
- Oxidation: Tin oxides and biphenyl derivatives.
- Reduction: Tin hydrides and reduced biphenyl compounds.
- Substitution: Various substituted biphenyl derivatives and organotin compounds.
科学的研究の応用
Chemistry::
- Catalysis: ([1,1’-Biphenyl]-4-yl)oxystannane is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
- Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
- Antimicrobial Agents: Organotin compounds, including ([1,1’-Biphenyl]-4-yl)oxystannane, have shown potential as antimicrobial agents against various pathogens.
- Anticancer Research: Some studies have explored the use of organotin compounds in cancer treatment due to their ability to interact with DNA and inhibit cell proliferation.
- Materials Science: The compound is used in the development of advanced materials, including coatings, plastics, and nanomaterials, due to its unique chemical properties.
- Electronics: It is employed in the fabrication of electronic components, such as semiconductors and sensors, owing to its conductive properties.
作用機序
The mechanism of action of ([1,1’-Biphenyl]-4-yl)oxystannane involves its interaction with molecular targets such as enzymes, DNA, and cellular membranes. The tin atom can coordinate with various ligands, facilitating catalytic processes or inhibiting biological functions. The biphenyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds::
- Triphenyltin Chloride: A precursor in the synthesis of ([1,1’-Biphenyl]-4-yl)oxystannane, used in similar applications.
- Tributyltin Oxide: Another organotin compound with applications in antifouling paints and biocides.
- Dibutyltin Dilaurate: Used as a catalyst in polyurethane production and as a stabilizer in PVC.
- Structural Features: The presence of both biphenyl and triphenyl groups attached to the tin atom makes ([1,1’-Biphenyl]-4-yl)oxystannane unique in its structural and electronic properties.
- Reactivity: Its ability to undergo diverse chemical reactions, including oxidation, reduction, and substitution, distinguishes it from other organotin compounds.
- Applications: The compound’s versatility in catalysis, materials science, and biomedical research highlights its unique position among organotin compounds.
特性
CAS番号 |
840528-68-9 |
|---|---|
分子式 |
C30H24OSn |
分子量 |
519.2 g/mol |
IUPAC名 |
triphenyl-(4-phenylphenoxy)stannane |
InChI |
InChI=1S/C12H10O.3C6H5.Sn/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;3*1-2-4-6-5-3-1;/h1-9,13H;3*1-5H;/q;;;;+1/p-1 |
InChIキー |
FFLXBTJXXNXVBG-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)O[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Acetyl-5-[(3-chlorophenyl)methylidene]thiolane-2,4-dione](/img/structure/B14193267.png)

![Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B14193275.png)
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)

methanone](/img/structure/B14193307.png)
![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)




![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
![(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine](/img/structure/B14193360.png)
![6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)](/img/structure/B14193365.png)
